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Compound of Interest

Compound Name: MD-39-AM

Cat. No.: B1675982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of MD-39-
AM, a molecule belonging to the pyrido[2,3-d]pyrimidine class of compounds. While specific

quantitative biological data and detailed experimental protocols for MD-39-AM are not readily

available in the public domain, this document outlines its known chemical properties and

provides generalized experimental methodologies common for the synthesis and evaluation of

similar pyrido[2,3-d]pyrimidine derivatives.

Chemical Structure and Identification
MD-39-AM is a heterocyclic compound featuring a fused pyridine and pyrimidine ring system.

The core structure is substituted with a methylsulfanyl group and a phenylamino group.

Table 1: Chemical Identification of MD-39-AM
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Identifier Value

Molecular Formula C₁₄H₁₂N₄S

IUPAC Name
2-Methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-

4-amine

SMILES CSc1nc2c(cccn2)c(n1)Nc1ccccc1

Molecular Weight 268.34 g/mol

CAS Number 72564-74-0

Quantitative Data
Specific quantitative data for MD-39-AM, such as physicochemical properties, binding affinities

(Kᵢ), or half-maximal inhibitory concentrations (IC₅₀), are not available in the reviewed literature.

The following table is provided as a template for such data.

Table 2: Physicochemical and Biological Activity Data for MD-39-AM

Parameter Value Reference

Melting Point Not Available

Solubility Not Available

LogP Not Available

pKa Not Available

IC₅₀ (Kinase X) Not Available

Kᵢ (Receptor Y) Not Available

Generalized Experimental Protocols
The following sections describe generalized experimental protocols for the synthesis and

biological evaluation of pyrido[2,3-d]pyrimidine derivatives, based on methodologies reported

for analogous compounds.[1][2][3]
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Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
The synthesis of a 2-methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine scaffold typically

involves a multi-step process. A common starting material is a substituted pyrimidine which

undergoes cyclization to form the fused pyridopyrimidine ring system.

A generalized synthetic route may include:

Preparation of the Pyrimidine Precursor: Reaction of a suitable starting material, such as a 2-

aminonicotinic acid derivative, with urea to form a pyrimidine intermediate.[3]

Chlorination: The pyrimidine intermediate is then chlorinated, often using phosphorus

oxychloride (POCl₃), to introduce a reactive chlorine atom.[3]

Nucleophilic Substitution (Introduction of the Phenylamino Group): The chlorinated

intermediate is reacted with aniline or a substituted aniline to introduce the N-phenylamino

group at the 4-position.

Introduction of the Methylsulfanyl Group: The 2-methylsulfanyl group can be introduced at

various stages, often starting from a precursor with a thiol or a thione group which is then

methylated.
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Generalized Synthetic Workflow
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A generalized workflow for the synthesis of 2-methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-
amine.

In Vitro Biological Evaluation
Given that many pyrido[2,3-d]pyrimidine derivatives exhibit kinase inhibitory activity, a common

in vitro evaluation workflow would involve assessing their effect on specific kinases and their
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cytotoxic effects on cancer cell lines.[1][2]

Key experimental assays include:

Kinase Inhibition Assays: To determine the IC₅₀ values of the compound against a panel of

kinases. This is often performed using luminescence-based or fluorescence-based assays

that measure ATP consumption or phosphorylation of a substrate.

Cell Viability/Cytotoxicity Assays: To assess the effect of the compound on the proliferation of

cancer cell lines. The MTT or MTS assay is a common colorimetric method used for this

purpose.

Apoptosis Assays: To determine if the compound induces programmed cell death. This can

be evaluated by methods such as flow cytometry using Annexin V/Propidium Iodide staining.

Cell Cycle Analysis: To investigate the effect of the compound on the cell cycle progression

of cancer cells, typically analyzed by flow cytometry after staining the cellular DNA with a

fluorescent dye.
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In Vitro Evaluation Workflow
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A generalized workflow for the in vitro biological evaluation of a pyrido[2,3-d]pyrimidine
derivative.

Potential Signaling Pathways
The pyrido[2,3-d]pyrimidine scaffold is a known pharmacophore for kinase inhibitors.[1][2]

While the specific targets of MD-39-AM are not documented, compounds with this core

structure have been shown to inhibit various protein kinases involved in cell signaling pathways

that regulate cell proliferation, survival, and differentiation. A hypothetical signaling pathway that

could be targeted by a pyrido[2,3-d]pyrimidine derivative is a receptor tyrosine kinase (RTK)

pathway.
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Hypothetical Kinase Inhibition Pathway
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A hypothetical signaling pathway illustrating the potential mechanism of action for a kinase
inhibitor with a pyrido[2,3-d]pyrimidine core.

This diagram illustrates how a compound like MD-39-AM could potentially inhibit the

autophosphorylation of a receptor tyrosine kinase, thereby blocking downstream signaling and

ultimately inhibiting cell proliferation and promoting survival. This represents a common

mechanism of action for many targeted cancer therapies.
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Conclusion
MD-39-AM, with its 2-methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine structure, belongs

to a class of compounds with recognized potential in medicinal chemistry, particularly as kinase

inhibitors. While specific biological data for this particular molecule is scarce, the provided

generalized methodologies for synthesis and evaluation can serve as a valuable resource for

researchers interested in exploring the therapeutic potential of MD-39-AM and its analogs.

Further investigation is warranted to elucidate its specific biological targets, mechanism of

action, and quantitative pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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